4-Aminobut-2-enenitrile
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Overview
Description
4-Aminobut-2-enenitrile is an organic compound with the molecular formula C4H6N2 It is a nitrile derivative with an amino group attached to the second carbon of a but-2-ene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobut-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Aminobut-2-enenitrile undergoes various chemical reactions, including:
Cyclization: It can undergo cyclization reactions with zerovalent nickel complexes to form cyclic compounds.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Addition: It can undergo addition reactions with various reagents to form more complex molecules.
Common Reagents and Conditions
Nickel Complexes: Used in cyclization reactions.
Hydrogen Cyanide: Used in the formation of hydroxynitriles from aldehydes and ketones.
Phosphorus (V) Oxide: Used in the dehydration of amides to form nitriles.
Major Products
Cyclic Compounds: Formed through cyclization reactions.
Hydroxynitriles: Intermediate products in the synthesis of nitriles from aldehydes and ketones.
Scientific Research Applications
4-Aminobut-2-enenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminobut-2-enenitrile involves its ability to participate in various chemical reactions due to the presence of both the amino and nitrile functional groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The exact pathways and molecular targets depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-Aminobut-2-enenitrile can be compared with other similar compounds, such as:
3-Aminobut-2-enenitrile: Similar structure but with the amino group on the third carbon.
4-Aminopent-3-en-2-one: Contains a ketone group instead of a nitrile group.
3-Amino-1-phenyl-but-2-en-1-one: Contains a phenyl group and a ketone group.
The uniqueness of this compound lies in its specific combination of the amino and nitrile groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C4H6N2 |
---|---|
Molecular Weight |
82.10 g/mol |
IUPAC Name |
(E)-4-aminobut-2-enenitrile |
InChI |
InChI=1S/C4H6N2/c5-3-1-2-4-6/h1-2H,3,5H2/b2-1+ |
InChI Key |
BYEOBIZRFGJPGG-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/C#N)N |
Canonical SMILES |
C(C=CC#N)N |
Origin of Product |
United States |
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